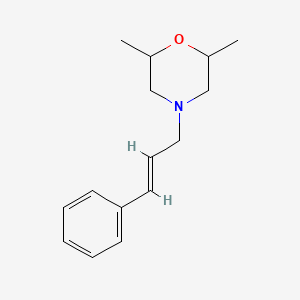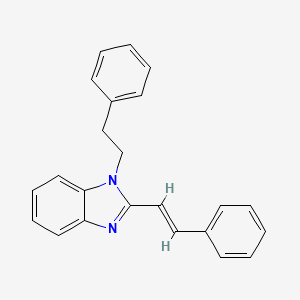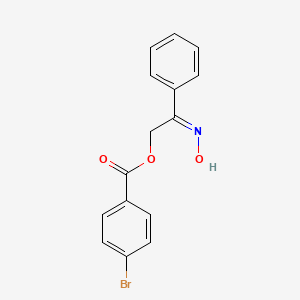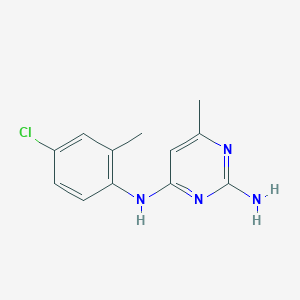
2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine, also known as DPPM, is a chemical compound that is widely used in scientific research. It belongs to the class of morpholine derivatives and has gained significant attention due to its unique chemical properties and potential applications in various fields.
作用機序
The mechanism of action of 2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine is not well understood, but it is believed to involve the coordination of the nitrogen atom of the morpholine ring with the metal center. This coordination leads to the stabilization of the metal complex, which enhances its catalytic activity.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it exhibits low toxicity and does not cause significant harm to living organisms. Further research is needed to fully understand the biological effects of this compound.
実験室実験の利点と制限
One of the main advantages of 2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine is its high stability and low toxicity, which make it an ideal ligand for organometallic chemistry. It also exhibits excellent solubility in various solvents, which enhances its versatility in different reaction conditions. However, one of the main limitations of this compound is its high cost, which may limit its widespread use in scientific research.
将来の方向性
There are several future directions for the research on 2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine. One of the main areas of research is the development of new synthetic methods for this compound and its derivatives. This can lead to the discovery of new ligands with enhanced catalytic activity and selectivity. Another area of research is the investigation of the biological effects of this compound and its potential applications in medicinal chemistry. This can lead to the discovery of new drugs with enhanced efficacy and reduced toxicity. Additionally, the application of this compound in materials science and nanotechnology is an area of research that holds great promise for the development of new materials with unique properties.
合成法
The synthesis of 2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine involves the reaction between morpholine, acetone, and cinnamaldehyde. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity and yield of the product can be enhanced by optimizing the reaction conditions.
科学的研究の応用
2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine has been extensively studied for its potential applications in various fields of scientific research. It is widely used as a ligand in organometallic chemistry, where it forms stable complexes with transition metals. These complexes have been shown to exhibit excellent catalytic activity in various reactions, including cross-coupling reactions, hydrogenation, and C-H activation.
特性
IUPAC Name |
2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-13-11-16(12-14(2)17-13)10-6-9-15-7-4-3-5-8-15/h3-9,13-14H,10-12H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSOKZQNFQUZPA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethoxymethyl)-4-(4-propyl-1,4-diazepan-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5308784.png)

![2-(1-piperidinyl)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5308799.png)
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5308802.png)

![2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N,N-dimethylpropanamide](/img/structure/B5308810.png)
![methyl 2-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5308817.png)
![1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5308824.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5308836.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5308846.png)
![N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide](/img/structure/B5308853.png)

